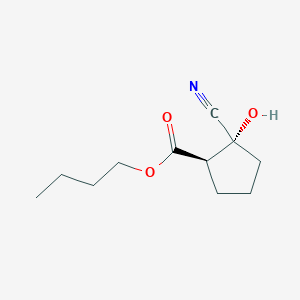
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP.
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues forms cystine, while reduction of cystine yields free cysteine.
科学的研究の応用
Chemistry
Peptides like L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline are used in studying protein structure and function. They serve as models for larger proteins and help in understanding protein folding and interactions.
Biology
In biology, peptides are used as signaling molecules, enzyme substrates, and inhibitors. They play roles in cell communication, immune response, and metabolic regulation.
Medicine
Peptides have therapeutic potential in treating diseases. They can act as hormones, antibiotics, and anticancer agents. Their specificity and low toxicity make them attractive drug candidates.
Industry
In the industrial sector, peptides are used in biotechnology applications, such as enzyme immobilization, biosensors, and as components in nanomaterials.
作用機序
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
L-Alanyl-L-seryl-L-lysyl-L-prolyl-L-leucyl-L-proline: Another peptide with a different sequence but similar structural properties.
L-Arginyl-L-seryl-L-ornithyl-L-prolyl-L-leucyl-L-proline: Contains arginine and ornithine, which may confer different biological activities.
Uniqueness
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline’s unique sequence and structure may result in distinct biological activities and applications compared to other peptides. Its specific amino acid composition and sequence can influence its stability, solubility, and interaction with molecular targets.
特性
CAS番号 |
654067-30-8 |
|---|---|
分子式 |
C45H79N13O12 |
分子量 |
994.2 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C45H79N13O12/c1-25(2)21-29(42(67)57-19-9-13-33(57)39(64)53-30(22-26(3)4)43(68)58-20-10-15-35(58)44(69)70)52-38(63)32(24-60)55-40(65)34-14-8-18-56(34)41(66)28(12-7-17-50-45(48)49)51-37(62)31(23-59)54-36(61)27(47)11-5-6-16-46/h25-35,59-60H,5-24,46-47H2,1-4H3,(H,51,62)(H,52,63)(H,53,64)(H,54,61)(H,55,65)(H,69,70)(H4,48,49,50)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChIキー |
YBOLLCJASPOHDZ-AGQURRGHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



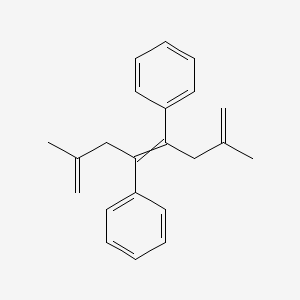
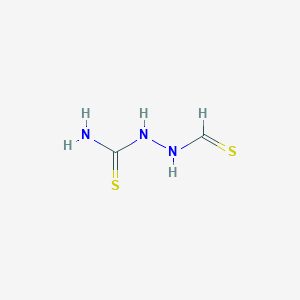
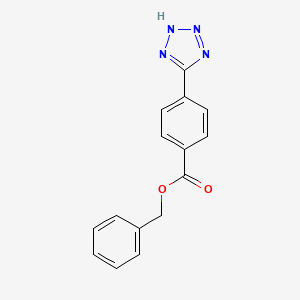

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
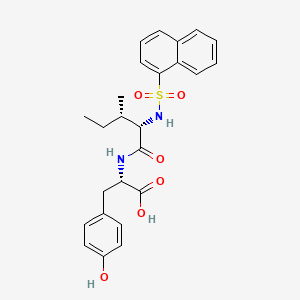
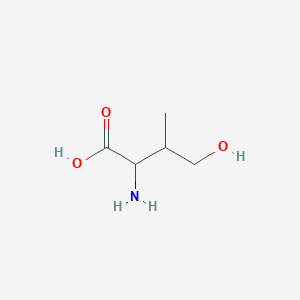

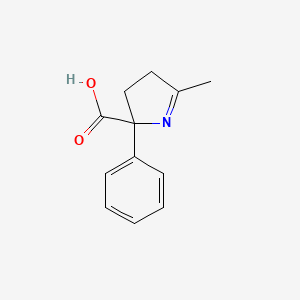
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
